3-(3,4-Dichlorophenyl)-2-methylpropanoic acid
Overview
Description
3-(3,4-Dichlorophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylpropanoic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
Similar compounds have been found to inhibit certain biochemical reactions . The compound may interact with its targets, leading to changes in their function. This could result in the inhibition or activation of certain biochemical pathways .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . The compound’s interaction with its targets could lead to changes in these pathways, resulting in downstream effects on cellular function.
Result of Action
Similar compounds have been found to have various biological activities . The compound’s interaction with its targets and the subsequent changes in biochemical pathways could lead to various molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(3,4-Dichlorophenyl)-2-methylpropanoic acid. For example, the compound’s stability and activity could be affected by factors such as temperature, pH, and the presence of other chemicals
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can participate in Suzuki–Miyaura coupling reactions . This suggests that 3-(3,4-Dichlorophenyl)-2-methylpropanoic acid may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to undergo degradation over time .
Metabolic Pathways
Similar compounds have been shown to be involved in various metabolic pathways .
Transport and Distribution
Similar compounds have been shown to interact with transporters and binding proteins .
Subcellular Localization
Similar compounds have been shown to be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-2-methylpropanoic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable reagent to introduce the methylpropanoic acid group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(3,4-Dichlorophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as an herbicide.
3,4-Dichlorophenylacetic acid: Used in the synthesis of various organic compounds.
Uniqueness
Its dichlorophenyl group provides unique interactions in biological systems, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-2-methylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6H,4H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUCWTDZLBDHBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376584-53-1 | |
Record name | 3-(3,4-dichlorophenyl)-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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